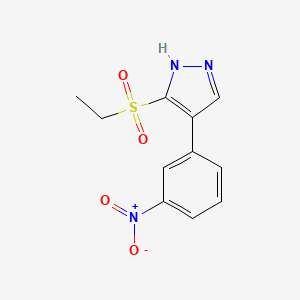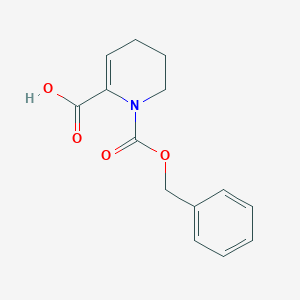
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amin ist eine chemische Verbindung, die einen Thiazolring aufweist, der mit einer Tetrahydropyran-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amin beinhaltet typischerweise die Reaktion von Tetrahydropyran-Derivaten mit Thiazol-Vorstufen. Ein gängiges Verfahren umfasst die Reaktion von 4-Phenyltetrahydropyran-4-carbonylchlorid mit Thiosemicarbazid, gefolgt von einer Cyclisierung in Gegenwart von Kaliumhydroxid . Die Reaktionsbedingungen erfordern häufig Kühlung und die Verwendung von trockenem Pyridin als Lösungsmittel.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolring kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide und Arylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiazolring einführen können.
Wissenschaftliche Forschungsanwendungen
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als entzündungshemmendes Mittel untersucht.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle.
Biologische Studien: Es wird in der Forschung verwendet, um seine Interaktionen mit biologischen Zielstrukturen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Thiazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. entzündungshemmender Aktivität .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrahydro-2H-pyran-4-amin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen.
5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazol-3-thiol: Eine weitere Verbindung mit einer Tetrahydropyran-Gruppe und einem anderen heterocyclischen Ring.
Einzigartigkeit
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amin ist durch seine spezifische Kombination aus einem Thiazolring und einer Tetrahydropyran-Gruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungsanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H14N2OS/c10-9-11-6-8(13-9)5-7-1-3-12-4-2-7/h6-7H,1-5H2,(H2,10,11) |
InChI-Schlüssel |
FHIIGBWFPHKVHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)



![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)


![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)


![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)

